2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-piperidinoethyl)acetamide
Description
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-piperidinoethyl)acetamide is a synthetic acetamide derivative featuring a pyridine ring substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively. The compound’s structure includes a piperidinoethylamine side chain linked via an acetamide moiety, which distinguishes it from other pyridine-based agrochemicals. The trifluoromethyl and chloro groups enhance lipophilicity and metabolic stability, while the piperidine moiety may influence bioavailability and receptor binding kinetics .
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-piperidin-1-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClF3N3O/c16-12-8-11(15(17,18)19)10-21-13(12)9-14(23)20-4-7-22-5-2-1-3-6-22/h8,10H,1-7,9H2,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHABTMXQAVHLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-piperidinoethyl)acetamide typically involves multiple steps. One common route starts with the preparation of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile, which is then converted to the desired acetamide derivative through a series of reactions involving intermediates such as 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of specific catalysts, controlled temperatures, and pressures to facilitate the desired chemical transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-piperidinoethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-piperidinoethyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-piperidinoethyl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural analogs vary in substituents on the pyridine ring, amide linkage, and side-chain modifications. Key comparisons include:
Physicochemical and Metabolic Properties
- Lipophilicity : The trifluoromethyl group increases logP values across all analogs, promoting membrane permeability. Fluopyram (logP ~3.5) is more lipophilic than the target compound (estimated logP ~2.8) due to its benzamide moiety .
- Metabolism: Fluopyram degrades via photolysis to form 3-chloro-5-(trifluoromethyl)-2-ethylformamide-pyridine, which is less persistent in aquatic systems . The piperidinoethyl group in the target compound may undergo hepatic N-dealkylation, generating piperidine metabolites with unknown ecotoxicological profiles .
Regulatory and Environmental Considerations
- Fluopyram : Approved by the EPA with tolerances for residues on crops like tomatoes and grapes . Its metabolites are monitored due to moderate soil persistence (DT₅₀ ~30–60 days) .
- Target Compound: No commercial registrations exist; its piperidine derivatives may raise concerns about groundwater contamination due to higher water solubility compared to fluopyram .
Biological Activity
The compound 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-piperidinoethyl)acetamide (CAS Number: 383147-70-4) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H13ClF3N3O2
- Molecular Weight : 323.7 g/mol
- Structure : The compound features a pyridine ring substituted with chloro and trifluoromethyl groups, along with a piperidine moiety attached via an acetamide linkage.
Pharmacological Profile
Research indicates that compounds with similar structural characteristics often exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing trifluoromethyl groups are known to enhance the antimicrobial properties of related structures. For instance, studies have shown that trifluoromethylated pyridines exhibit significant antibacterial effects against various strains of bacteria .
- Antitumor Activity : Some derivatives of pyridine have been investigated for their potential as anticancer agents. The presence of the chloro and trifluoromethyl substituents may contribute to their efficacy by modulating cellular pathways involved in tumor growth .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes that play crucial roles in metabolic pathways, potentially leading to altered cell proliferation and apoptosis .
- Receptor Modulation : The compound may interact with various receptors in the body, influencing signaling pathways that regulate cellular functions such as proliferation and apoptosis.
Case Studies
- Antimicrobial Efficacy Study :
- Antitumor Activity Research :
Data Table
Q & A
Q. What are the recommended synthetic routes for 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-piperidinoethyl)acetamide?
A multi-step approach is advised:
Substitution reaction : React 3-chloro-5-(trifluoromethyl)-2-pyridinyl derivatives with ethylenediamine intermediates under alkaline conditions to form the pyridinyl-ethylamine backbone .
Amide bond formation : Condense the resulting amine with chloroacetyl chloride or cyanoacetic acid derivatives using coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
Q. How can the structural identity of this compound be validated?
A combination of analytical methods is critical:
- NMR : H NMR (DMSO-d6) should show peaks for the trifluoromethyl group (δ ~110-120 ppm in F NMR), pyridinyl protons (δ 7.8-8.5 ppm), and piperidine/ethylacetamide backbone (δ 1.4-3.6 ppm) .
- Mass spectrometry : High-resolution ESI-MS should confirm the molecular ion ([M+H]) and fragmentation patterns consistent with the pyridinyl and acetamide moieties .
- FTIR : Key stretches include C=O (amide I band, ~1650 cm) and C-F (1100-1200 cm) .
Q. What are the solubility and stability profiles under laboratory conditions?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) but poorly soluble in water. Solubility in chloroform and DCM is <1 mg/mL at 25°C .
- Stability : Stable at −20°C under inert atmospheres for >6 months. Degrades under prolonged UV exposure (λ = 254 nm), forming hydroxylated pyridinyl byproducts .
Q. What preliminary biological screening assays are recommended?
- Enzyme inhibition : Screen against acetylcholinesterase or kinases (e.g., EGFR) using fluorometric assays .
- Antimicrobial activity : Test against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) via broth microdilution (MIC values) .
Advanced Research Questions
Q. How does photodegradation impact the environmental fate of this compound?
Under UV light (simulated sunlight, λ >290 nm), three primary metabolites form:
Q. What computational strategies can predict binding interactions with biological targets?
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., fungal succinate dehydrogenase). The trifluoromethyl group shows strong hydrophobic interactions with active-site residues .
- QSAR modeling : Correlate substituent electronegativity (e.g., Cl, CF3) with antifungal activity (R >0.85 in training sets) .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
